molecular formula C18H26N6O B5623277 N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-5-yl]-3-methyl-1-propyl-1H-pyrazole-4-carboxamide

N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-5-yl]-3-methyl-1-propyl-1H-pyrazole-4-carboxamide

Cat. No. B5623277
M. Wt: 342.4 g/mol
InChI Key: GCUZAUDNFVYMMB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar quinazoline and pyrazole derivatives involves complex chemical reactions, often starting from basic precursors to achieve the desired complex molecules. For instance, the synthesis of furanyl, pyranyl, and ribosyl derivatives of related compounds involves reactions of silylated intermediates with chlorinated compounds to obtain single or multiple derivatives, which are further tested for activities like antileukemic effects (Earl & Townsend, 1979). Another approach involves synthesizing novel derivatives by characterizing them using spectral techniques and evaluating their antibacterial activities (Selvakumar & Elango, 2017).

Molecular Structure Analysis

The molecular structure of such compounds is elucidated using various spectroscopic techniques, including NMR, LCMS, and IR, providing detailed insights into their molecular framework and helping in understanding their chemical behavior (Selvakumar & Elango, 2017).

Mechanism of Action

The action of certain compounds in cells can be typical of a topoisomerase II poison, but the low topoisomerase IIα activity of some cells allows the detection of a second antiproliferative action where cells undergo post-mitotic cycle arrest and induction of p53 .

Safety and Hazards

Safety data sheets provide information on the potential hazards (health, fire, reactivity, and environmental) and how to work safely with the chemical product .

Future Directions

The optimization in the characterization of certain compounds encourages their application as biosensors . Some compounds can also be used for the synthesis of interpenetrated polymer networks and adapted for 3D printing .

properties

IUPAC Name

N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-5-yl]-3-methyl-1-propylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N6O/c1-5-9-24-11-14(12(2)22-24)17(25)20-15-7-6-8-16-13(15)10-19-18(21-16)23(3)4/h10-11,15H,5-9H2,1-4H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCUZAUDNFVYMMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=N1)C)C(=O)NC2CCCC3=NC(=NC=C23)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.